7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C15H10Cl2N2OS |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-5-6-11-13(7-10)18-15(21)19(14(11)20)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) |
InChI Key |
MKWDMEAKWLDZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Quinazolinone Core Formation
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, the process begins with 2-amino-4-chlorobenzoic acid (1) reacting with 2-chlorobenzyl chloride (2) in pyridine. This N-acylation step forms 2-(2-chlorophenyl)-4H-benzo[d] oxazin-4-one (3) through dehydrative cyclization .
Reaction Conditions :
-
Temperature : 0°C initial cooling, transitioning to room temperature.
-
Solvent : Pyridine (acts as both solvent and base).
-
Time : 30 minutes of stirring.
The product is purified via recrystallization in diluted ethanol, confirmed by IR and NMR spectroscopy . Key spectral data include:
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the formation of the quinazolinone core. In a comparative study, microwave irradiation (800 W, 5 minutes) increased the yield of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one to 87%, versus 79% under conventional reflux (10 hours) . Adapting this to the target compound:
-
Reaction Setup :
-
Workup :
This method reduces side reactions and energy consumption, making it preferable for large-scale synthesis.
Thionation to Introduce the Sulfanylidene Group
The sulfanylidene (C=S) moiety is introduced via thionation of the quinazolin-4-one intermediate. Lawesson’s reagent (2.4 equivalents) in anhydrous toluene at 110°C for 6 hours converts the carbonyl group to a thiocarbonyl .
Key Observations :
-
Optical Purity Retention : Thionation preserves enantiomeric excess (93–99% ee) in chiral derivatives .
-
Characterization :
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Cyclization :
-
Thionation :
Challenges and Optimization Strategies
-
Byproduct Formation : Prolonged heating may degrade hydrazine intermediates. Microwave irradiation mitigates this .
-
Solvent Selection : Pyridine enhances nucleophilicity but requires careful removal. Alternatives like DMF show lower yields .
-
Scale-Up : Batch processing in microwave reactors improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
The anticancer properties of quinazolinone derivatives have been extensively studied. 7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has demonstrated notable cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound against human breast cancer cell lines (MDA-MB-231 and MCF-7) and prostate cancer cell line (PC3). The results indicated significant cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
| PC3 | 15.0 | Inhibition of proliferation |
The presence of the chlorophenyl group enhances the compound's efficacy, making it a promising candidate for further development in cancer therapy.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, particularly against resistant bacterial strains.
Findings: Antibacterial Efficacy
In vitro studies have shown that this compound exhibits significant antibacterial activity. The minimum inhibitory concentrations (MIC) against various strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Synergistic Agent |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Piperacillin-tazobactam |
| Escherichia coli | 16 | Ampicillin |
| Streptococcus pneumoniae | 32 | Vancomycin |
The mechanism of action involves binding to penicillin-binding proteins (PBPs), which disrupts bacterial cell wall synthesis, thereby enhancing the efficacy of standard antibiotics.
Antioxidant Activity
Research has highlighted the antioxidant potential of quinazolinone derivatives, including this compound, due to their ability to mitigate oxidative stress-related diseases.
Research Insights: Antioxidant Efficacy
A study assessed the antioxidant activity using DPPH and ABTS assays:
| Assay Type | IC50 (µM) | Remarks |
|---|---|---|
| DPPH | 25 | Effective radical scavenger |
| ABTS | 20 | Comparable to standard antioxidants |
These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have a similar sulfur-containing heterocyclic structure
Uniqueness
7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of chlorine and sulfanylidene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound within the quinazolinone family, noted for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.2 g/mol. The structure features a chloro group at the 7-position, a chlorophenylmethyl group at the 3-position, and a sulfanylidene group at the 2-position, which are critical for its biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
The mechanism of action often involves cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have also been explored. In vitro studies indicate that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 20 |
| Klebsiella pneumoniae | < 15 |
These results suggest that the compound may serve as a potential lead in developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, some studies have indicated antifungal properties against various fungi species. This broad-spectrum activity enhances its potential as a therapeutic agent in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their chemical structure. The presence of halogen substituents and specific functional groups has been shown to enhance their binding affinity to biological targets, such as enzymes involved in cancer progression and bacterial metabolism .
Case Studies
- Anticancer Efficacy : A study evaluated several quinazolinone derivatives, including those structurally related to our compound. The results indicated that modifications at the 3-position significantly affected anticancer potency, with certain derivatives achieving IC50 values below those of established chemotherapeutics .
- Antibacterial Mechanism : Another investigation focused on the mechanism of action against Staphylococcus aureus, revealing that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis .
Q & A
Q. What are the standard synthetic routes for 7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, and how are intermediates characterized?
A common approach involves condensation of substituted aldehydes with thioacetamide derivatives, followed by cyclization. For example, 4-chlorobenzaldehyde and methyl thioacetate can yield a thioquinazolinone intermediate, which is hydrogenated to introduce the 2-chlorophenylmethyl group . Key characterization steps include:
- Elemental analysis for purity verification.
- Spectroscopic methods :
- IR spectroscopy to confirm thione (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1680 cm⁻¹, respectively).
- ¹H/¹³C NMR to resolve aromatic protons and substituent environments .
- Table 1 : Example reaction conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-chlorobenzaldehyde, methyl thioacetate | Ethanol | Reflux | 6h | 65% |
| 2 | Hydrogenation (H₂/Pd-C) | THF | RT | 12h | 72% |
Q. How can researchers validate the molecular structure of this compound?
Structural validation requires a combination of techniques:
- Single-crystal X-ray diffraction (SC-XRD) : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions in the crystal lattice can confirm substituent positioning .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.
- Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with structural rigidity .
Advanced Research Questions
Q. How can crystallographic data from SHELX be utilized to resolve contradictions in substituent orientation?
Discrepancies in substituent placement (e.g., 2-chlorophenylmethyl group orientation) may arise from disordered crystal structures. To address this:
- Refine data using SHELXL with restraints for bond lengths/angles.
- Compare residual electron density maps to identify disorder.
- Validate with DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable conformers .
- Example : If two conformers are observed, report occupancy ratios and refine with PART instructions in SHELX .
Q. What experimental strategies can reconcile conflicting antimicrobial activity data across studies?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from purity, assay conditions, or bacterial strain variability. Methodological recommendations:
- Purity control : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Dose-response assays : Test a broader concentration range (e.g., 0.1–100 µg/mL) with triplicate measurements.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Table 2 : Example antimicrobial data comparison:
| Study | Bacterial Strain | MIC (µg/mL) | Assay Type | Purity |
|---|---|---|---|---|
| A | S. aureus ATCC 25923 | 12.5 | Broth dilution | 90% |
| B | S. aureus ATCC 25923 | 25.0 | Agar diffusion | 98% |
Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?
By-product formation (e.g., dimerization or oxidation) can be mitigated through:
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to reduce nucleophilic side reactions.
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps like cyclization.
- In-situ monitoring : Employ TLC or FTIR to track reaction progress and terminate before degradation .
Methodological Notes
- Contradiction analysis : When spectral data conflicts with crystallographic results (e.g., NMR vs. XRD), prioritize XRD for spatial resolution but validate with computational chemistry .
- Safety : Handle chlorinated intermediates in a fume hood; refer to safety data for proper disposal (e.g., H373: repeated exposure may cause organ damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
